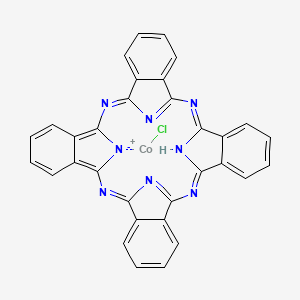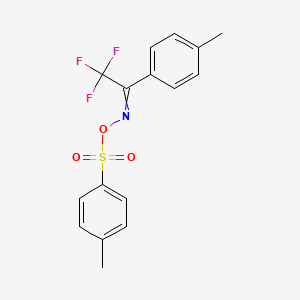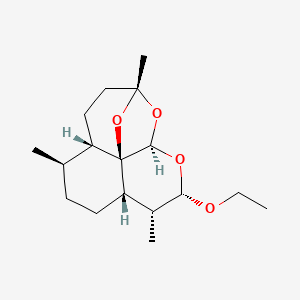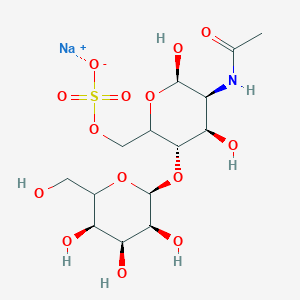
N-乙酰乳糖胺-6-硫酸钠盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyllactosamine 6-Sulfate Sodium Salt is an organic salt composed of N-acetyllactosamine 6-sulfate and sodium ions. It is commonly used in biochemical research, particularly in the study of glycoprotein interactions and signal transduction. This compound serves as a model for sugar chain modifications and is utilized to investigate cell-to-cell interactions .
科学研究应用
N-Acetyllactosamine 6-Sulfate Sodium Salt has a wide range of applications in scientific research:
Biochemistry: It is used to study glycoprotein interactions and signal transduction pathways.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of N-Acetyllactosamine 6-Sulfate Sodium Salt typically involves the introduction of a sulfate group into the N-acetyllactosamine molecule, followed by a reaction with sodium hydroxide to form the sodium salt. The synthetic route can be summarized as follows:
Sulfation: N-Acetyllactosamine is treated with a sulfating agent, such as sulfur trioxide-pyridine complex, under controlled conditions to introduce the sulfate group at the 6-position.
Neutralization: The resulting N-Acetyllactosamine 6-sulfate is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of N-Acetyllactosamine 6-Sulfate Sodium Salt follows similar synthetic routes but on a larger scale. The process involves:
Bulk Sulfation: Large quantities of N-Acetyllactosamine are sulfated using industrial-grade sulfating agents.
Purification: The crude product is purified through crystallization or chromatography to obtain high-purity N-Acetyllactosamine 6-Sulfate Sodium Salt.
化学反应分析
Types of Reactions
N-Acetyllactosamine 6-Sulfate Sodium Salt undergoes various chemical reactions, including:
Substitution Reactions: The sulfate group can be substituted with other functional groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield N-Acetyllactosamine and sulfuric acid.
Common Reagents and Conditions
Sulfating Agents: Sulfur trioxide-pyridine complex is commonly used for sulfation.
Neutralizing Agents: Sodium hydroxide is used for neutralization.
Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various derivatives of N-Acetyllactosamine can be formed.
Hydrolysis Products: N-Acetyllactosamine and sulfuric acid are the primary products of hydrolysis.
作用机制
N-Acetyllactosamine 6-Sulfate Sodium Salt exerts its effects by interacting with specific molecular targets and pathways:
Glycoprotein Interactions: The compound binds to glycoproteins, influencing their structure and function.
Signal Transduction: It modulates signal transduction pathways by affecting glycoprotein-mediated signaling.
Enzyme Substrate: The compound acts as a substrate for enzymes such as fucosyltransferases and sialyltransferases, facilitating the study of these enzymes’ activities.
相似化合物的比较
Similar Compounds
N-Acetyllactosamine: A precursor to N-Acetyllactosamine 6-Sulfate Sodium Salt, lacking the sulfate group.
N-Acetylglucosamine 6-Sulfate: Similar in structure but differs in the sugar moiety.
Keratan Sulfate: A larger glycosaminoglycan containing N-Acetyllactosamine 6-Sulfate units.
Uniqueness
N-Acetyllactosamine 6-Sulfate Sodium Salt is unique due to its specific sulfation at the 6-position, which imparts distinct biochemical properties. This modification enhances its utility in studying glycoprotein interactions and signal transduction, making it a valuable tool in biochemical research .
属性
IUPAC Name |
sodium;[(3S,4R,5S,6R)-5-acetamido-4,6-dihydroxy-3-[(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO14S.Na/c1-4(17)15-7-9(19)12(6(27-13(7)22)3-26-30(23,24)25)29-14-11(21)10(20)8(18)5(2-16)28-14;/h5-14,16,18-22H,2-3H2,1H3,(H,15,17)(H,23,24,25);/q;+1/p-1/t5?,6?,7-,8-,9+,10-,11-,12+,13+,14-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBYWGBGWQCPKW-NVKSKNAHSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])OC2C(C(C(C(O2)CO)O)O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@H]1O)COS(=O)(=O)[O-])O[C@H]2[C@H]([C@H]([C@H](C(O2)CO)O)O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24NNaO14S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
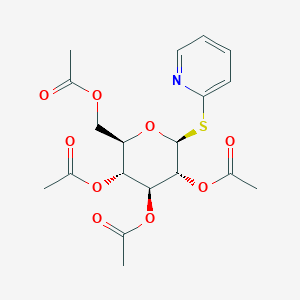
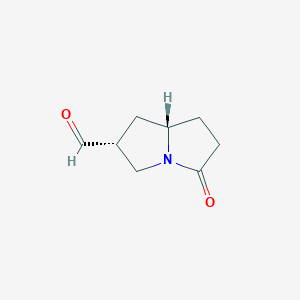




![N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide](/img/structure/B1140844.png)
